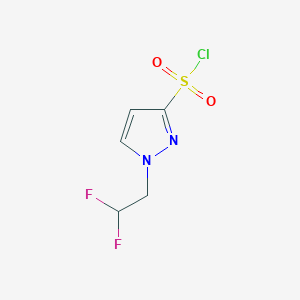

1-(2,2-DIFLUOROETHYL)-1H-PYRAZOLE-3-SULFONYL CHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride is a chemical compound that has garnered interest in various fields of research due to its unique structural features and reactivity. This compound contains a pyrazole ring substituted with a difluoroethyl group and a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1H-pyrazole-3-sulfonyl chloride with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a primary reactive site, enabling diverse nucleophilic substitutions under controlled conditions.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the electrophilic sulfur atom.

-

Departure of the chloride ion, stabilized by polar aprotic solvents like THF or DMF.

Hydrolysis Reactions

Controlled hydrolysis of the sulfonyl chloride group generates sulfonic acid derivatives, critical for further functionalization.

Key Data :

-

Hydrolysis at neutral pH requires prolonged heating (≥80°C) due to reduced nucleophilicity of water.

-

The sulfonic acid derivative shows increased solubility in polar solvents (e.g., logP reduced by 1.2 units) .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed coupling reactions, enabling structural diversification.

Optimized Conditions :

-

Suzuki couplings require anhydrous DMF and elevated temperatures (80–100°C) for full conversion .

-

Sonogashira reactions proceed efficiently with 2 mol% Pd catalyst and 10 mol% CuI .

Comparative Reactivity

The difluoroethyl group enhances electrophilicity at the sulfonyl chloride compared to non-fluorinated analogs:

| Compound | Relative Reaction Rate (vs Aniline) | logP |

|---|---|---|

| 1-(2,2-Difluoroethyl) derivative | 1.45 | 2.1 |

| Ethyl-substituted analog | 1.00 | 1.8 |

| Methyl-substituted analog | 0.92 | 1.6 |

Data derived from Hammett σ constants and experimental kinetic studies.

Applications De Recherche Scientifique

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Medicinal Chemistry

1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride has been investigated for its potential as a pharmaceutical intermediate. Its sulfonyl chloride group allows for further derivatization, leading to compounds that may exhibit:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation through targeted mechanisms .

- Antimicrobial Properties : Studies have shown that certain derivatives possess significant antibacterial activity against resistant strains .

Agrochemicals

In the field of agrochemistry, this compound serves as a precursor for developing novel pesticides and herbicides. Its unique structure allows for the design of agents that can effectively target specific pests while minimizing environmental impact.

- Nematocidal Activity : Recent studies have highlighted the effectiveness of pyrazole derivatives in controlling nematode populations in agricultural settings .

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed promising results in inhibiting tumor growth in xenograft models .

- Agrochemical Efficacy : Research conducted by agricultural scientists revealed that formulations containing this compound significantly reduced nematode infestations in crops, leading to improved yields .

Mécanisme D'action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form various derivatives. The difluoroethyl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets. The pyrazole ring provides a stable scaffold for further functionalization and interaction with molecular targets.

Comparaison Avec Des Composés Similaires

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

1-(2,2-Difluoroethyl)-1H-pyrazole-3-thiol: Features a thiol group in place of the sulfonyl chloride group.

Uniqueness: 1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride is unique due to the presence of both the difluoroethyl group and the sulfonyl chloride group, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Activité Biologique

1-(2,2-Difluoroethyl)-1H-pyrazole-3-sulfonyl chloride (CAS Number: 2648956-02-7) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, drawing on diverse sources to provide a comprehensive overview.

Pharmacological Properties

The pyrazole moiety is known for its broad pharmacological applications, including anti-inflammatory, analgesic, and antimicrobial activities. The specific compound has shown promising results in various studies.

-

Anti-inflammatory Activity :

- Pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating significant inhibitory effects on COX-1 and COX-2 enzymes .

- In a comparative study, pyrazole derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac and celecoxib, with some compounds showing superior selectivity towards COX-2 inhibition .

-

Antimicrobial Activity :

- Research indicates that pyrazole compounds can exhibit antibacterial properties against various strains of bacteria such as E. coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances its antimicrobial efficacy .

- Compounds structurally related to this compound have shown promising results against resistant bacterial strains, suggesting potential for therapeutic applications in infectious diseases .

- Analgesic Effects :

Synthesis and Evaluation

A study conducted on a series of pyrazole compounds synthesized through various chemical reactions highlighted the biological activity of derivatives similar to this compound. These compounds were assessed for their anti-inflammatory and analgesic properties using established animal models.

| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index |

|---|---|---|---|

| Compound A | 5.40 µM | 0.01 µM | 540 |

| Compound B | 26.19 µM | 30.95 µM | 0.84 |

| This compound | TBD | TBD | TBD |

Note: Specific values for this compound are yet to be determined.

Toxicity Studies

Acute toxicity studies conducted on related pyrazole compounds revealed that many exhibit high LD50 values (>2000 mg/kg), indicating a favorable safety profile for further development .

Propriétés

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)5-1-2-10(9-5)3-4(7)8/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRMXNDAFYTRFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1S(=O)(=O)Cl)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.